molecular formula C11H12O5 B2469218 2-(4-Acetyl-2-methoxyphenoxy)acetic acid CAS No. 68461-48-3

2-(4-Acetyl-2-methoxyphenoxy)acetic acid

Cat. No.: B2469218
CAS No.: 68461-48-3
M. Wt: 224.212
InChI Key: WVXLLHWEQSZBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Acetyl-2-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol It is characterized by the presence of an acetyl group, a methoxy group, and a phenoxyacetic acid moiety

Scientific Research Applications

2-(4-Acetyl-2-methoxyphenoxy)acetic acid has several scientific research applications:

Safety and Hazards

The safety information available indicates that 2-(4-Acetyl-2-methoxyphenoxy)acetic acid is potentially harmful if swallowed and can cause serious eye irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-acetyl-2-methoxyphenoxy)acetic acid typically involves the reaction of 4-acetyl-2-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Acetyl-2-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: 2-(4-Carboxy-2-methoxyphenoxy)acetic acid.

    Reduction: 2-(4-Hydroxy-2-methoxyphenoxy)acetic acid.

    Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.

Comparison with Similar Compounds

    2-(4-Methoxyphenoxy)acetic acid: Similar structure but lacks the acetyl group.

    2-(4-Hydroxyphenoxy)acetic acid: Similar structure but has a hydroxyl group instead of a methoxy group.

    2-(4-Methylphenoxy)acetic acid: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness: 2-(4-Acetyl-2-methoxyphenoxy)acetic acid is unique due to the presence of both an acetyl and a methoxy group, which can influence its reactivity and interactions with biological targets. This combination of functional groups may confer distinct properties compared to its analogs .

Properties

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-7(12)8-3-4-9(10(5-8)15-2)16-6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXLLHWEQSZBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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